2,6-Dichloro-4,4'-bipyridine

Description

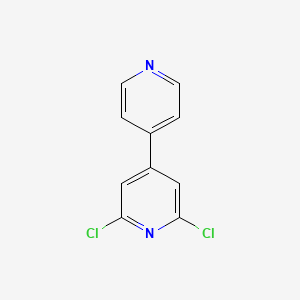

Structure

2D Structure

3D Structure

Properties

CAS No. |

116273-61-1 |

|---|---|

Molecular Formula |

C10H6Cl2N2 |

Molecular Weight |

225.07 g/mol |

IUPAC Name |

2,6-dichloro-4-pyridin-4-ylpyridine |

InChI |

InChI=1S/C10H6Cl2N2/c11-9-5-8(6-10(12)14-9)7-1-3-13-4-2-7/h1-6H |

InChI Key |

FLZJZVAEYWUCET-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC=C1C2=CC(=NC(=C2)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2,6 Dichloro 4,4 Bipyridine

Direct Synthesis Approaches to 2,6-Dichloro-4,4'-bipyridine

Direct synthesis focuses on the construction of the bipyridine core, often through the coupling of two appropriately substituted pyridine (B92270) molecules.

Metal-Catalyzed Coupling Reactions (e.g., Homocoupling, Heterocoupling)

Metal-catalyzed cross-coupling reactions are fundamental to the synthesis of biaryl compounds, including bipyridines. frontiersin.org These methods offer a versatile and powerful toolkit for forming C-C bonds.

Homocoupling Reactions: Symmetrical bipyridines can be synthesized via the homocoupling of halo-pyridines. The Ullmann reaction, a classic method, involves the copper-mediated coupling of aryl halides at elevated temperatures. preprints.orgorganic-chemistry.org In the context of this compound, this would involve the homocoupling of a 2,6-dichloro-4-halopyridine. Modern variations of the Ullmann coupling may use palladium catalysts in conjunction with copper, allowing for milder reaction conditions. preprints.org Nickel-catalyzed reductive couplings, often using zinc as a reductant, also provide an effective route for the homocoupling of 2-halopyridines. nih.gov

Heterocoupling Reactions (Cross-Coupling): The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that couples an organoboron compound with an organohalide. wikipedia.orglibretexts.org For an unsymmetrical approach or to control coupling partners, the synthesis could involve the reaction of a 2,6-dichloro-4-pyridylboronic acid with a 2,6-dichloro-4-halopyridine. A significant challenge in bipyridine synthesis is that the bipyridine product can coordinate to the metal catalyst, reducing its activity. nih.gov Catalyst design is therefore crucial for successful coupling. nih.govresearchgate.net

Other notable cross-coupling reactions applicable to bipyridine synthesis include:

Negishi Coupling: Involves the reaction of an organozinc compound with an organohalide, catalyzed by nickel or palladium. nih.gov

Stille Coupling: Uses an organotin compound coupled with an organohalide, catalyzed by palladium. nih.gov

The general catalytic cycle for these palladium-catalyzed reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

| Reaction Name | Catalyst | Coupling Partners | Key Features |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Palladium Complex | Organoboron Compound + Organohalide | Wide functional group tolerance; boronic acids are often stable and have low toxicity. wikipedia.orgorganic-chemistry.org |

| Ullmann Coupling | Copper (or Pd/Cu) | Organohalide + Organohalide (Homocoupling) | Classic method for symmetrical biaryls; often requires high temperatures. preprints.orgnih.gov |

| Negishi Coupling | Palladium or Nickel | Organozinc Compound + Organohalide | High reactivity of organozinc reagents. nih.gov |

| Stille Coupling | Palladium | Organotin Compound + Organohalide | Tolerant of many functional groups, but tin reagents are toxic. nih.gov |

Transition-Metal-Free Synthesis Pathways (e.g., Dimerization)

While metal-catalyzed methods are powerful, transition-metal-free alternatives are gaining interest to avoid catalyst cost and potential metal contamination in the product. One approach involves the dehydrogenative dimerization of unfunctionalized pyridines. researchgate.net Pyridine can also act as a biomimetic hydrogen shuttle in certain reactions, highlighting its reactivity under metal-free conditions. nih.gov These methods, however, may be less suitable for producing a specifically substituted product like this compound without pre-functionalized starting materials.

Novel Synthetic Strategies and Methodological Advancements

Modern organic synthesis is continually evolving, with new strategies that offer improved efficiency and atom economy.

Visible-Light Photocatalysis: This technique uses light to initiate chemical reactions, often under mild conditions. It has been successfully applied to the C-C coupling of dihydropyridines to form bipyridine structures without the need for transition metals or external oxidants. frontiersin.org

[2+2+2] Cycloaddition Reactions: Transition metal-catalyzed cycloadditions of alkynes and nitriles provide a direct, atom-economical route to construct substituted pyridine rings. This methodology can be extended to synthesize bipyridine derivatives.

Synthesis of Precursors and Building Blocks for this compound Derivatives

The synthesis of the target molecule is critically dependent on the availability of appropriate precursors. The key building block is 2,6-dichloropyridine. This compound is typically produced by the direct chlorination of pyridine, where 2-chloropyridine is an intermediate. wikipedia.org The reaction can be carried out in the liquid phase at temperatures above 160°C in the absence of a catalyst or under photoinitiation. google.comgoogle.com

Once 2,6-dichloropyridine is obtained, it can be further functionalized to introduce groups necessary for coupling reactions. For example, it can be chlorinated to produce 2,3,6-trichloropyridine, which can then be used in subsequent reactions. patsnap.com Alternatively, functionalization can occur via direct allylation followed by oxidation to create carboxylic acid derivatives, demonstrating a pathway to introduce coupling handles at other positions on the ring. indianastate.edu

| Precursor | Starting Material | Reaction Type | Reference |

|---|---|---|---|

| 2-Chloropyridine | Pyridine | Direct Chlorination | wikipedia.org |

| 2,6-Dichloropyridine | 2-Chloropyridine | Direct Chlorination (liquid phase, >160°C) | google.com |

| 2,6-Dichloropyridine | 2-Chloropyridine | Photo-initiated Chlorination (160-190°C) | google.com |

| 2,3,6-Trichloropyridine | 2,6-Dichloropyridine | Chlorination | patsnap.com |

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov These principles are increasingly important in the synthesis of pyridine derivatives. ijarsct.co.in

Key green approaches applicable to the synthesis of this compound include:

Use of Greener Solvents: Traditional coupling reactions often use solvents like DMF. A greener approach would involve using aqueous solvent systems, which has been demonstrated for Suzuki-Miyaura reactions. researchgate.netasianpubs.org

Catalyst Optimization: Employing highly efficient catalysts reduces the amount needed, and using non-toxic, earth-abundant metals like iron is a sustainable alternative to precious metals like palladium. rsc.org The development of reusable, heterogeneous catalysts further enhances the sustainability of the process. nih.gov

Energy Efficiency: Techniques like microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating. ijarsct.co.inresearchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core principle. [2+2+2] cycloadditions are an excellent example of an atom-economical reaction.

Solvent-Free Reactions: Performing reactions without a solvent minimizes waste and simplifies purification. researchgate.net A novel, environmentally friendly methodology for synthesizing aryl pyridyl sulfones features a tandem SNAr/oxidation under mild conditions, showcasing a practical green process. acs.org

By integrating these principles, the synthesis of this compound and its derivatives can be made more sustainable, cost-effective, and environmentally benign.

Regiochemical Control and Stereochemical Considerations in Synthetic Protocols

The introduction of chlorine atoms at the 2 and 6 positions of the 4,4'-bipyridine (B149096) framework necessitates synthetic methods that offer a high degree of regiochemical control. Furthermore, the presence of substituents at these ortho-positions relative to the interannular bond introduces the potential for axial chirality, a key stereochemical feature.

Regiochemical Control in Synthesis

Direct chlorination of the parent 4,4'-bipyridine is generally not a viable route for the synthesis of this compound due to the formation of complex mixtures of isomers. Therefore, more sophisticated strategies are required to ensure the desired substitution pattern. Two primary approaches can be envisaged: the coupling of pre-functionalized pyridine rings or the directed functionalization of a pre-formed bipyridine core.

One plausible synthetic route involves the homocoupling of a 4-halo-2,6-dichloropyridine precursor. For instance, the synthesis of 2,2',6,6'-tetramethyl-4,4'-bipyridine has been achieved through the homocoupling of 4-bromo-2,6-dimethylpyridine using a nickel catalyst mdpi.com. A similar strategy could be adapted for the synthesis of this compound, as outlined in the reaction scheme below. The synthesis of the 2,6-dichloropyridine precursor can be achieved through various methods, including the reaction of 2-chloropyridine with chlorine under photoinitiation google.com.

| Step | Reactant | Reagent | Product | Description |

| 1 | 2-Chloropyridine | Cl2, hv | 2,6-Dichloropyridine | Photochlorination of 2-chloropyridine to introduce a second chlorine atom at the 6-position. |

| 2 | 2,6-Dichloropyridine | Br2, FeBr3 | 4-Bromo-2,6-dichloropyridine | Electrophilic bromination at the 4-position of 2,6-dichloropyridine. |

| 3 | 4-Bromo-2,6-dichloropyridine | Ni(0) catalyst | This compound | Nickel-catalyzed homocoupling of the brominated precursor to form the bipyridine structure. |

An alternative and powerful strategy for achieving regioselectivity in pyridine functionalization is through the use of directing groups, with the N-oxide being a particularly effective one. Pyridine N-oxides are known to direct electrophilic substitution to the 2- and 4-positions. While direct chlorination of 4,4'-bipyridine-N,N'-dioxide might be complex, a palladium-catalyzed directed halogenation of bipyridine N-oxides has been demonstrated to be a viable method for introducing halogens at specific positions acs.orgresearchgate.netacs.org. This approach could potentially be adapted for the synthesis of this compound, where the N-oxide functionality directs the chlorination to the adjacent 2- and 6-positions. Subsequent deoxygenation would then yield the desired product.

Stereochemical Considerations: Atropisomerism

A critical stereochemical aspect in the synthesis of 2,6-disubstituted 4,4'-bipyridines is the phenomenon of atropisomerism. Atropisomers are stereoisomers that arise from hindered rotation around a single bond, leading to axial chirality nih.gov. In the case of this compound, the chlorine atoms at the ortho-positions to the C4-C4' bond can sterically hinder free rotation, potentially leading to the existence of stable, isolable enantiomers (Ra and Sa).

The potential for atropisomerism in polyhalogenated 4,4'-bipyridines has been recognized, and methods for the preparation of enantiomerically pure atropisomeric 4,4'-bipyridines have been developed, often involving chiral high-performance liquid chromatography (HPLC) for separation unive.it. For non-symmetrical polyhalogenated 4,4'-bipyridines, desymmetrization through N-oxidation of one of the pyridine rings has been employed to access chiral atropisomeric derivatives mdpi.com.

The interconversion between atropisomers can be influenced by temperature. For a given atropisomeric compound, there is a specific temperature at which the rate of interconversion becomes significant, leading to racemization. The half-life for this process is a key parameter in determining the configurational stability of the atropisomers princeton.edunih.gov.

In the context of this compound, it is anticipated that the molecule could exist as a pair of enantiomers at room temperature if the rotational barrier is sufficiently high. Synthetic protocols targeting this molecule must, therefore, consider that the product may be a racemic mixture. The separation of these enantiomers would likely require chiral chromatography techniques.

| Stereochemical Feature | Description | Relevance to this compound |

| Atropisomerism | Stereoisomerism arising from hindered rotation around a single bond. | The chlorine atoms at the 2- and 6-positions can restrict rotation around the C4-C4' bond, leading to axial chirality. |

| Enantiomers | Non-superimposable mirror images. | This compound can potentially exist as a pair of enantiomers (Ra and Sa). |

| Rotational Energy Barrier | The energy required to overcome the steric hindrance and allow for rotation around the single bond. | The magnitude of this barrier determines the stability of the atropisomers and whether they can be isolated at a given temperature. |

| Racemization | The process of an enantiomerically pure or enriched sample converting into a mixture of equal amounts of both enantiomers. | If the rotational barrier is surmountable under certain conditions (e.g., elevated temperature), a racemic mixture will be formed. |

Coordination Chemistry of 2,6 Dichloro 4,4 Bipyridine

Fundamental Principles of Ligand Design with 2,6-Dichloro-4,4'-bipyridine

The design of ligands for specific applications in coordination chemistry hinges on a deep understanding of their intrinsic properties. For this compound, the key features are the bipyridyl core, which provides two nitrogen donor atoms for chelation or bridging, and the two chlorine atoms at the 2 and 6 positions.

The nitrogen atoms of the pyridine (B92270) rings possess lone pairs of electrons, making them effective coordination sites for a wide range of metal ions. Bipyridine ligands are well-known for their ability to form stable chelate complexes with transition metals. researchgate.net However, the rotational freedom around the C-C bond connecting the two pyridine rings allows this compound to act not only as a chelating ligand but also as a bridging ligand, connecting two metal centers to form polynuclear complexes or coordination polymers. ufl.edu

Synthesis and Structural Elucidation of Metal Complexes Involving this compound

The synthesis of metal complexes with this compound typically involves the reaction of a metal salt with the ligand in a suitable solvent. The resulting complexes can be characterized by various techniques, including single-crystal X-ray diffraction, which provides precise information about the molecular structure and coordination environment of the metal ion.

This compound has been shown to coordinate with a variety of transition metals, leading to the formation of diverse structural motifs.

Ruthenium (Ru): Ruthenium complexes with bipyridine-based ligands are of significant interest due to their applications in catalysis and photochemistry. researchgate.net The coordination of this compound to ruthenium(II) centers can result in octahedral complexes where the ligand occupies two coordination sites. mdpi.comnih.govnih.gov The synthesis often involves reacting a ruthenium precursor, such as a ruthenium carbonyl or a solvated ruthenium salt, with the ligand. rsc.orguark.edu

Platinum (Pt): Platinum(II) complexes frequently adopt a square planar geometry. The coordination of a bidentate ligand like this compound can lead to the formation of complexes with the general formula [Pt(this compound)X2], where X represents a monodentate ligand like a halide. A related complex, dichlorido-(4,4′-dichloro-2,2′-bipyridine-κ2N,N′)platinum(II), has been structurally characterized, revealing a square-planar geometry around the platinum center. researchgate.net

Copper (Cu): Copper(II) complexes with bipyridine ligands exhibit a range of coordination numbers and geometries. With this compound, both mononuclear and binuclear complexes can be formed. nih.gov For instance, dichloro(2,2′-bipyridine)copper complexes have been synthesized and used as catalysts. nih.gov The resulting geometry can be square-pyramidal or distorted octahedral, depending on the other ligands present in the coordination sphere. rsc.org

Nickel (Ni): Nickel(II) can form octahedral complexes with bipyridine ligands, such as bis(2,2′-bipyridine)dichloronickel(II). uci.edu The steric bulk of the chloro substituents in this compound can influence the packing of these complexes in the solid state.

Manganese (Mn): Manganese complexes with bipyridine ligands are relevant in the context of bioinorganic chemistry and catalysis. researchgate.net Manganese(II) can form mononuclear or polynuclear complexes with 4,4'-bipyridine (B149096) and its derivatives, often exhibiting octahedral coordination. ufl.eduresearchgate.nethhu.de

Cadmium (Cd): Cadmium(II), with its d10 electron configuration, shows flexible coordination behavior. It can form complexes with 4,4'-bipyridine where the ligand bridges metal centers to form coordination polymers. researchgate.net

The coordination of this compound to metal centers gives rise to various geometries, largely dictated by the electronic configuration and coordination preferences of the metal ion, as well as the steric constraints imposed by the ligand.

Octahedral: This is a common geometry for transition metal complexes, especially for metals like Ru(II), Ni(II), and Mn(II). In an octahedral complex with a bidentate ligand like this compound, the ligand spans two adjacent coordination sites (a cis arrangement). For example, in a complex like [M(this compound)2X2], two molecules of the bipyridine ligand and two monodentate ligands (X) surround the central metal atom. researchgate.net

Square Planar: This geometry is characteristic of d8 metal ions such as Pt(II). The coordination of one molecule of this compound along with two monodentate ligands results in a neutral complex with a square planar arrangement around the metal center. researchgate.net

Distorted Geometries: Due to the steric hindrance from the chloro substituents and the potential for non-ideal bite angles of the bipyridine ligand, the resulting complex geometries can be distorted from their ideal forms. For instance, copper(II) complexes are known for their Jahn-Teller distortions, which can lead to elongated axial bonds in an octahedral environment, resulting in a distorted octahedral or square-pyramidal geometry.

Table 1: Examples of Metal Complexes and their Geometries

| Metal Ion | Example of Complex Type | Typical Geometry |

|---|---|---|

| Ru(II) | [Ru(bipy)2(this compound)]2+ | Octahedral |

| Pt(II) | [Pt(this compound)Cl2] | Square Planar |

| Cu(II) | [Cu(this compound)Cl2(H2O)2] | Distorted Octahedral |

| Ni(II) | [Ni(this compound)2Cl2] | Octahedral |

| Mn(II) | [Mn(this compound)(carboxylate)2]n | Polymeric (Octahedral nodes) |

| Cd(II) | [Cd(this compound)Cl2]n | Polymeric (Octahedral nodes) |

The presence of chloro substituents at the 2 and 6 positions of the 4,4'-bipyridine ligand has a pronounced effect on its coordination chemistry.

Electronically, the chlorine atoms are electron-withdrawing, which decreases the basicity of the nitrogen donor atoms. This can lead to weaker metal-ligand bonds compared to unsubstituted 4,4'-bipyridine. The reduced electron density on the ligand can also affect the redox properties of the metal complex, making it more difficult to oxidize the metal center. acs.org

Sterically, the chloro groups ortho to the nitrogen atoms create a more crowded coordination environment. This can influence the stability of the resulting complexes and may favor the formation of complexes with lower coordination numbers or lead to distorted geometries. The steric hindrance can also affect the kinetics of ligand substitution reactions at the metal center.

Furthermore, the halogen atoms can participate in non-covalent interactions, such as halogen bonding, which can direct the self-assembly of the complexes in the solid state, leading to the formation of specific supramolecular architectures. tandfonline.com

Supramolecular Architectures and Coordination Polymers Incorporating this compound

The ability of 4,4'-bipyridine and its derivatives to act as bridging ligands makes them excellent building blocks for the construction of supramolecular assemblies and coordination polymers. rsc.orgnih.gov When this compound is used, it can link metal centers to form one-, two-, or three-dimensional networks. The structure of these networks is influenced by the coordination geometry of the metal ion and the length and rigidity of the bridging ligand.

In the solid-state structures of coordination compounds, hydrogen bonding plays a critical role in directing the packing of molecules and the formation of extended networks. hhu.decmu.edunih.gov While this compound itself does not have hydrogen bond donors, co-ligands such as water or organic molecules, or even the anions present in the crystal lattice, can participate in hydrogen bonding. mdpi.comresearchgate.net

For example, if the complex contains coordinated water molecules, these can act as hydrogen bond donors, forming hydrogen bonds with acceptor atoms on adjacent molecules, such as the nitrogen atoms of the bipyridine ligand or the chloro substituents. These interactions can link individual complex units or coordination polymer chains into higher-dimensional structures. The presence and nature of these hydrogen bonds can significantly influence the physical properties of the material, such as its thermal stability and solubility.

Examination of Metallophilic Interactions within Metal-2,6-Dichloro-4,4'-bipyridine Frameworks

Metallophilic interactions, which are weak, non-covalent attractive forces between closed-shell metal ions, play a crucial role in the solid-state structures of coordination compounds. These interactions can influence the packing of molecules in the crystal lattice and can lead to interesting photophysical properties. The presence of halogen substituents on the bipyridine ligand, such as the chlorine atoms in this compound, can modulate the electronic properties of the ligand and, consequently, the nature and strength of any potential metallophilic interactions within a metal-ligand framework.

Design and Formation of Metal-Organic Frameworks (MOFs) with this compound Ligands

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters connected by organic ligands. The geometry, connectivity, and chemical functionality of the organic linker are critical determinants of the resulting MOF's structure and properties. Bipyridine-based ligands are widely used as linkers in the construction of MOFs due to their ability to bridge metal centers, leading to the formation of diverse network topologies.

The ligand this compound possesses two nitrogen atoms in a linear disposition, making it a suitable candidate for a bridging linker in the synthesis of coordination polymers and MOFs. The chlorine atoms at the 2 and 6 positions could introduce specific functionalities and steric constraints that would influence the assembly of the framework. For instance, the chloro-substituents could participate in halogen bonding interactions, which are increasingly being utilized as a tool in crystal engineering to direct the formation of desired supramolecular architectures.

The design of MOFs using this compound would involve selecting appropriate metal nodes and reaction conditions to control the dimensionality and topology of the resulting framework. The steric hindrance from the chlorine atoms might favor the formation of more open structures compared to the non-substituted 4,4'-bipyridine. However, there are no published reports on the successful synthesis and characterization of any MOFs incorporating the this compound ligand. Therefore, no specific details on their formation, structure, or properties can be presented.

Catalytic Applications of 2,6 Dichloro 4,4 Bipyridine and Its Metal Complexes

Homogeneous Catalysis Mediated by 2,6-Dichloro-4,4'-bipyridine Complexes

In homogeneous catalysis, ligands play a crucial role in tuning the properties of metal centers. Substituted bipyridines, including chlorinated variants, are pivotal in modulating the steric and electronic environment of catalysts, which in turn affects their activity, stability, and selectivity in various organic transformations.

Oxidative Coupling Reactions

Nickel-catalyzed cross-coupling reactions are powerful methods for forming C-C bonds. The choice of ligand is critical, and bipyridine derivatives are frequently employed. Substituents on the bipyridine ring impact the properties of the nickel complexes across different oxidation states (Ni(0), Ni(I), Ni(II)). nih.gov For instance, in cross-electrophile coupling reactions, the presence of substituents on the bipyridine ligand leads to major differences in catalytic performance. nih.gov

C-H Activation and Borylation Catalysis

Direct C-H activation and functionalization represent a highly atom-economical approach to constructing complex organic molecules. scielo.br Iridium-bipyridine complexes are well-known catalysts for the C-H borylation of arenes. The regioselectivity of these reactions is highly dependent on the ligand structure. While typical iridium/bipyridine catalysts direct borylation to the meta- and para-positions of aromatic substrates, the introduction of electron-withdrawing substituents on the bipyridine ligand can dramatically alter this selectivity. nih.gov This principle suggests that ligands like this compound could be instrumental in steering the borylation to specific positions, such as the ortho-position of phenol and aniline derivatives, by modifying the electronic nature of the iridium center. nih.gov

Diboration and Silaboration Reactions (e.g., of Pyrazines, Alkynes, Allenes)

The compound this compound has demonstrated exceptional efficacy as an organocatalyst in the diboration of pyrazines. researchgate.net Mechanistic studies involving experimental observation and theoretical calculations have elucidated the unique role of this catalyst. For the diboration of sterically hindered pyrazines, such as 2,3-dimethylpyrazine, with bis(pinacolato)diboron (B2pin2), a 4,4'-bipyridine-mediated radical pathway is preferred over a non-radical process. researchgate.net

The high catalytic efficiency of this compound is attributed to the stabilizing effect of the chlorine atoms on the N,N'-diboryl-4,4'-bipyridinylidene intermediate. researchgate.net The catalytic cycle involves a radical transfer process from a bipyridine-stabilized boryl radical to the pyrazine substrate. researchgate.net Intermediary radical species have been detected by ESR measurements, providing strong evidence for this proposed mechanism. researchgate.net

| Component | Role/Species | Key Finding |

|---|---|---|

| Catalyst | This compound | Exhibits high catalytic efficiency due to electronic effects of chlorine atoms. researchgate.net |

| Substrate | Pyrazines (including sterically hindered ones) | Undergoes diboration via a radical pathway. researchgate.net |

| Reagent | Bis(pinacolato)diboron (B2pin2) | Source of boron. |

| Mechanism | Radical process with bipyridine-stabilized boryl radical | Preferred for sterically hindered substrates. researchgate.net |

Beyond pyrazines, this compound has also shown high efficiency in the 1,2-silaboration of ethyl propiolate, an alkyne derivative. acs.org The silaboration of terminal allenes can also be catalyzed by pyridine-based organocatalysts to furnish versatile building blocks like allylic boronates and alkenyl silanes. acs.org While various transition metals are often used for the diboration of alkynes, organocatalytic approaches provide a metal-free alternative. rsc.org

Olefin Epoxidation and Related Oxidation Catalysis

The epoxidation of olefins is a fundamental transformation in organic synthesis, providing access to valuable epoxide intermediates. chinesechemsoc.org This reaction can be catalyzed by a wide variety of transition metal complexes. nih.gov While many systems utilize porphyrin or salen-type ligands with metals like iron, manganese, and ruthenium, bipyridine ligands are also employed in oxidation catalysis. nih.govresearchgate.net For example, an iron(IV)porphyrin complex appended with bipyridyl ligands, which was subsequently complexed with ruthenium moieties and polymerized, created a robust film that could electrocatalytically epoxidize olefins like cyclohexene, ethylene, and propylene. nih.gov Although direct studies detailing the use of this compound in homogeneous olefin epoxidation are not prominent, its electron-withdrawing character could potentially be used to tune the reactivity of metal-oxo species involved in the oxygen transfer step.

Photocatalytic Hydrogen Evolution

Heterogeneous Catalysis Incorporating this compound-derived Materials

Immobilizing homogeneous catalysts onto solid supports offers significant advantages, including enhanced stability, easier recovery, and potential for reuse. Bipyridine moieties have been successfully incorporated into various materials to create robust and highly active heterogeneous catalysts.

One notable application is in direct C-H activation and borylation. Iridium complexes have been immobilized on supports containing bipyridine ligands, such as periodic mesoporous organosilica (PMO) and organosilica nanotubes. nih.govrsc.orgrsc.org For instance, an iridium complex fixed on a bipyridine-containing PMO (Ir-BPy-PMO) showed high catalytic activity for the C-H borylation of a wide range of arenes and heteroarenes using pinacolborane (HBpin). rsc.org These solid catalysts benefit from having isolated active metal sites, which suppresses deactivation pathways caused by intermolecular interactions and aggregation. nih.govrsc.orgrsc.org Similarly, iridium complexes supported on bipyridine-based organosilica nanotubes have demonstrated enhanced activity and durability for C-H oxidation and borylation compared to their homogeneous counterparts. nih.govrsc.org

In the realm of photocatalysis, bipyridine units are integral to the structure of certain 2D π-conjugated Covalent Organic Frameworks (COFs) designed for visible-light-driven hydrogen evolution. bohrium.comnih.gov A fully conjugated ethylene-linked COF incorporating bipyridine (BTT-BPy-COF) showed a remarkable hydrogen evolution rate of 15.8 mmol g⁻¹ h⁻¹, which was six times higher than a comparable biphenyl-based COF. bohrium.comnih.gov The bipyridine sites within the framework are crucial for creating dedicated active centers and enhancing charge separation, which are key to efficient photocatalysis. bohrium.comnih.gov The ability to chemically modify the bipyridine unit before its incorporation into such materials presents an opportunity to further optimize catalyst performance.

| Catalyst System | Application | Key Advantages/Features |

|---|---|---|

| Ir-BPy-PMO | C-H Borylation of Arenes | High activity and durability; catalyst is recoverable and reusable. rsc.org |

| Ir complexes on BPy-Organosilica Nanotubes | C-H Oxidation and Borylation | Isolated active sites prevent aggregation; fast transport of substrates. nih.govrsc.org |

| BTT-BPy-COF | Photocatalytic Hydrogen Evolution | High H2 evolution rate (15.8 mmol g⁻¹ h⁻¹); dedicated photoactive sites. bohrium.comnih.gov |

Electrocatalytic Processes Utilizing this compound Complexes

Currently, there is limited specific research available in the public domain detailing the electrocatalytic applications of metal complexes explicitly containing the this compound ligand. While the broader class of bipyridine-metal complexes is extensively studied in electrocatalytic processes such as carbon dioxide reduction and hydrogen evolution, specific data on the performance and mechanisms of this compound analogues in these applications are not prominently reported.

The introduction of chloro-substituents at the 2 and 6 positions of the pyridine (B92270) rings is expected to significantly influence the electronic properties of the bipyridine ligand. These electron-withdrawing groups can alter the redox potentials of the resulting metal complexes, which in turn would affect their activity and selectivity in electrocatalytic reactions. However, without specific experimental or computational studies, the precise nature of these effects remains speculative.

Future research may explore the potential of this compound complexes in electrocatalysis, investigating how the electronic modifications imparted by the chlorine atoms translate to catalytic performance in key chemical transformations.

Mechanistic Investigations of Catalytic Reactions (e.g., Radical Pathways, Transition State Analysis)

Detailed mechanistic studies have provided significant insights into the catalytic activity of this compound, particularly in non-electrocatalytic contexts such as the diboration of pyrazines. Research in this area has highlighted the potential for this ligand to facilitate reactions through radical pathways.

In the diboration of pyrazines catalyzed by this compound, computational studies, specifically Density Functional Theory (DFT) calculations combined with single-component artificial force induced reaction (SC-AFIR) methods, have been employed to elucidate the reaction mechanism. These studies indicate that a radical transfer process is a major pathway in this catalytic reaction. The proposed mechanism involves a 4,4'-bipyridine-stabilized boryl radical which then transfers to the pyrazine substrate.

The key steps in this proposed radical pathway are:

Formation of a 4,4'-bipyridine-stabilized boryl radical.

Radical transfer from this stabilized boryl radical to the pyrazine.

This radical-mediated pathway is suggested to be preferential, especially for sterically hindered substrates like 2,3-dimethylpyrazine, where a non-radical pathway would be highly unfavorable. The mechanism involves a homolytic cleavage of the B-B bond in the diboron reagent, followed by the addition of the resulting boryl radical to the substrate. Control experiments and kinetic studies have provided supporting evidence for this proposed radical mechanism in the presence of the this compound catalyst.

Structure-Activity Relationships and Ligand Tuning in Catalytic Systems

The specific substitution pattern of the bipyridine ligand plays a crucial role in determining the catalytic efficiency of the system. In the case of this compound, the presence of chlorine atoms at the 2 and 6 positions has been identified as a key factor for its high catalytic efficiency in certain reactions.

Advanced Material Science Applications of 2,6 Dichloro 4,4 Bipyridine

Integration into Conductive and Optoelectronic Polymers

The 4,4'-bipyridine (B149096) unit is a well-established component in the architecture of electroactive and photoresponsive polymers. Its derivatives, particularly N,N'-disubstituted variants known as viologens, are renowned for their redox activity and electrochromic properties. These characteristics are central to their use in applications such as smart windows, electronic displays, and data storage. The integration of the 4,4'-bipyridine moiety into a polymer backbone can create materials with tunable conductivity and optical properties.

2,6-Dichloro-4,4'-bipyridine serves as a critical monomer for the synthesis of such advanced polymers. The chlorine atoms are excellent leaving groups for various cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings. This reactivity allows for the incorporation of the bipyridine unit directly into the main chain of a conjugated polymer, facilitating electron delocalization along the backbone. This process is essential for creating materials with high charge carrier mobility, a key requirement for conductive and optoelectronic applications.

For example, polymers incorporating viologen units have been shown to exhibit distinct electrochromism, changing color in response to an applied potential. mdpi.com Furthermore, polypyrrole-based polymers featuring pendant 4,4'-bipyridinium groups have been investigated for their photoinduced charge separation capabilities and photovoltaic properties. acs.org The synthesis of these materials relies on the functionalization of the bipyridine core, a process for which this compound is an ideal starting material. The ability to precisely engineer the polymer structure at the molecular level allows for fine-tuning of the material's energy levels, bandgap, and charge transport characteristics. nih.gov

Development of Functional Nanomaterials and Molecular Devices

At the nanoscale, this compound provides a scaffold for constructing intricate functional nanomaterials and molecular-level devices. Its ability to act as a ligand for metal ions is fundamental to creating coordination polymers and metal-organic frameworks (MOFs), which are crystalline materials with porous structures and exceptionally high surface areas. The linear, rigid nature of the 4,4'-bipyridine unit makes it an ideal "strut" for connecting metal-based nodes, forming predictable and highly ordered three-dimensional networks. wikipedia.org

The chlorine atoms at the 2 and 6 positions offer a powerful tool for modulating the properties of these nanomaterials. They exert a strong electron-withdrawing effect, which alters the electron density on the pyridine (B92270) nitrogen atoms and thus influences the strength and geometry of the coordination bonds with metal centers. This allows for precise control over the framework's architecture and, consequently, its functional properties, such as gas sorption, catalysis, and guest recognition.

Moreover, this compound is a precursor for synthesizing discrete molecular complexes that can function as molecular devices. By replacing the chlorine atoms with other functional groups, ligands with specific electronic or recognition properties can be designed. These tailored ligands can then be coordinated to metal centers to create complexes that perform specific tasks, such as light-emitting phosphors in organic light-emitting diodes (OLEDs) or components of molecular switches.

Application in Dye-Sensitized Solar Cells (DSCs) and Photovoltaic Technologies

In the field of solar energy conversion, bipyridine-based ligands are central to the design of the most efficient photosensitizers for dye-sensitized solar cells (DSSCs). Ruthenium complexes containing functionalized bipyridine ligands, such as the benchmark N3 and N719 dyes, are highly effective at absorbing solar light and injecting electrons into a semiconductor substrate like titanium dioxide (TiO₂). nih.govmdpi.com

The performance of these sensitizers is critically dependent on the electronic properties of the ligands. The this compound molecule is a key intermediate for synthesizing novel ligands designed to optimize solar cell efficiency. The chlorine atoms can be substituted with various electron-donating or electron-withdrawing groups to precisely tune the energy levels of the dye's molecular orbitals (HOMO and LUMO). This tuning is essential for maximizing light absorption across the solar spectrum, ensuring efficient electron injection into the semiconductor, and preventing charge recombination. nih.gov

| Sensitizer (B1316253) Type | Key Ligand Feature | Impact on DSC Performance | Reference Compound |

|---|---|---|---|

| Ruthenium Polypyridyl | 4,4'-dicarboxy-2,2'-bipyridine | Benchmark efficiency, good stability | N719 Dye |

| Ruthenium Polypyridyl | 2-(Hexylthio)thiophene Conjugated Bipyridine | High molar extinction coefficient, enabling thinner photoactive layers | C101 Analogue |

| Ruthenium Polypyridyl | 2,6-bis(quinolin-2-yl)pyridine Derivatives | Broad absorption in near-IR region, tunable MLCT bands | Complex 1a/1b |

Design of Chemical Sensors and Molecular Recognition Platforms

The rigid framework of the pyridine and bipyridine scaffold is exceptionally well-suited for the construction of chemical sensors and molecular recognition systems. By attaching specific binding sites or chromophores to this core structure, molecules can be designed to selectively interact with target analytes (ions or molecules) and signal the binding event through a measurable change, such as a shift in color or fluorescence.

The 2,6-disubstituted pyridine core has proven to be a particularly effective platform for this purpose. Research has shown that scaffolds based on 2,6-bis(2-anilinoethynyl)pyridine can act as highly selective and sensitive fluorescent anion sensors. rsc.orgnih.gov In these systems, the pyridine nitrogen and adjacent functional groups (like ureas or sulfonamides) form a pre-organized cavity that selectively binds anions such as chloride. This binding event perturbs the electronic structure of the conjugated system, leading to a distinct change in its fluorescence properties.

This compound is the logical synthetic precursor for these advanced sensor molecules. The synthesis involves a twofold Sonogashira cross-coupling reaction, where the chlorine atoms are displaced by functionalized ethynylaniline units. nih.gov The ability to systematically vary the functional groups on the aniline portion allows for the fine-tuning of the sensor's fluorescent properties and binding specificity. This modular approach enables the development of sensors that can, for example, exhibit "off-on" or "on-off" fluorescence switching in the presence of a target analyte. nih.gov

| Pendant Functional Group (on Aniline) | Fluorescence Behavior in Presence of Chloride | Sensor Design Principle |

|---|---|---|

| p-methoxy | "On-Off" Fluorescence Switching | Tuning electronic properties to quench fluorescence upon binding. |

| p-nitro | "Off-On" Fluorescence Switching | Tuning electronic properties to enhance fluorescence upon binding. |

Role in Self-Assembled Systems for Material Fabrication

Self-assembly is a powerful bottom-up approach for fabricating complex, functional materials from molecular components. In this domain, 4,4'-bipyridine is a cornerstone molecule, widely used as a linear, bidentate linker to connect molecular building blocks into larger, ordered supramolecular structures. nih.govresearchgate.net Its geometry is ideal for forming predictable one-, two-, and three-dimensional networks, including metallacycles, coordination polymers, and MOFs. acs.orgnih.gov

The substitution of the 4,4'-bipyridine core, particularly at the 2 and 6 positions, is a key strategy for controlling the outcome of the self-assembly process. The chlorine atoms in this compound play a multifaceted role. Firstly, their steric bulk can influence the dihedral angle between the two pyridine rings and dictate the geometry of the resulting assembly. Secondly, their electron-withdrawing nature modifies the coordinating ability of the nitrogen atoms.

Most significantly, these chlorine atoms are functional handles that can be used to introduce other groups that direct the self-assembly through specific intermolecular interactions, such as hydrogen bonding or π-π stacking. researchgate.net In a study on the diboration of pyrazines catalyzed by this compound, it was found that the chlorine atoms played a crucial electronic role in stabilizing a key radical intermediate in the catalytic cycle, thereby enhancing the catalyst's efficiency. researchgate.net This demonstrates that even without being replaced, the chloro-substituents can fundamentally alter the reactivity and interaction patterns of the bipyridine core, making this compound a sophisticated tool for designing and fabricating novel self-assembled materials.

Electronic Structure and Photophysical Properties of 2,6 Dichloro 4,4 Bipyridine Metal Complexes

Electronic Transitions and Charge Transfer Phenomena (e.g., Metal-to-Ligand Charge Transfer (MLCT))

The electronic absorption spectra of metal complexes containing 2,6-dichloro-4,4'-bipyridine are characterized by various transitions, with Metal-to-Ligand Charge Transfer (MLCT) bands being particularly prominent. libretexts.orgwikipedia.org These transitions involve the excitation of an electron from a metal-centered d-orbital to a ligand-centered π* anti-bonding orbital. libretexts.org In the case of this compound, the electron-withdrawing nature of the chlorine atoms lowers the energy of the ligand's π* orbitals, which can affect the energy and intensity of the MLCT bands.

MLCT transitions are common for coordination compounds with π-acceptor ligands, and they often result in intense absorption bands in the visible region of the spectrum. libretexts.orguark.edu For instance, in ruthenium(II) polypyridine complexes, a broad and relatively intense band in the visible spectrum around 450 nm is typically assigned to an MLCT transition. uark.edu In a specific study of a ruthenium complex containing dichlorinated bipyridine ligands, Ru(Cl₂bpy)₂(MebpyCOOH)²⁺, a significant negative change in the acid dissociation constant upon excitation (ΔpKa of -4.2) clearly indicates that the metal-to-ligand charge transfer occurs to the Cl₂bpy ligands. nih.gov This demonstrates the role of the chlorinated ligand as the primary electron acceptor in the excited state.

The energy of these MLCT transitions is sensitive to the nature of the metal, the other ligands in the coordination sphere, and the solvent environment. dtu.dk Simple modifications to the ligands can lead to significant changes in the relaxation pathways and lifetimes of the excited states. nih.gov The intense coloration of many of these complexes is a direct consequence of these MLCT transitions. libretexts.org

Luminescence and Emission Characteristics of this compound Coordination Compounds

Many metal complexes of bipyridine and its derivatives are luminescent, a property that is intricately linked to the nature of their excited states. The emission characteristics, such as wavelength, lifetime, and quantum yield, are crucial parameters for applications in sensing, imaging, and optoelectronics.

The emission from these complexes typically originates from the lowest-energy triplet MLCT (³MLCT) excited state. nih.gov The specific emission properties can vary widely depending on the metal and the ligand structure. For instance, a ruthenium(II) complex featuring a flavin-decorated bipyridine ligand exhibits phosphorescence with an emission maximum at 643 nm, a quantum yield of 1%, and a lifetime of 1.32 microseconds at room temperature. rsc.org In another example, the red form of dichloro(2,2'-bipyridine)platinum(II) shows an emission maximum that red-shifts from 613 nm at 300 K to 651 nm at 10 K, demonstrating a strong temperature dependence. caltech.edu

While specific data for a broad range of this compound complexes are not extensively documented in readily available literature, the principles governing their luminescent behavior can be inferred from related compounds. The presence of the electron-withdrawing chloro groups is expected to influence the energy of the ³MLCT state and, consequently, the emission wavelength.

Below is an interactive table summarizing typical photophysical data for related ruthenium bipyridine complexes, illustrating the range of observed properties.

| Complex | Emission Max (λem) | Quantum Yield (Φ) | Lifetime (τ) | Solvent |

| [Ru(bpy)₃]²⁺ | ~620 nm | ~0.04 | ~600 ns | Water |

| Ru-1 (flavin-bpy) | 643 nm | 0.01 | 1.32 µs | Acetonitrile |

| [Ru(tpy)₂]²⁺ | ~630 nm | <0.001 | ~0.25 ns | Acetonitrile |

This table presents representative data for illustrative purposes and may not reflect the exact values for complexes of this compound.

The photophysical properties of coordination compounds are highly tunable by modifying the ligand environment and the central metal ion. nih.gov For ruthenium complexes, improved photophysical properties can be achieved by enhancing the energy gap between the emissive ³MLCT state and the non-emissive metal-centered (³MC) states. nih.govdcu.ie A larger energy gap reduces the efficiency of non-radiative decay through the thermally activated ³MC state, leading to higher emission quantum yields and longer lifetimes. nih.gov The planarity and delocalization of the π-system in the ligand can also play a crucial role. nih.gov

The choice of the metal center has a profound impact on the luminescence. For example, platinum(II) and palladium(II) complexes with bipyridine ligands can act as photosensitizers, with their efficiency depending on both the metal and the ancillary ligands. researchgate.net Lanthanide complexes with bipyridine-based ligands are also known for their characteristic and sharp emission bands, which arise from f-f transitions. northwestern.eduresearchgate.net The ligand in these systems often acts as an "antenna," absorbing light and transferring the energy to the lanthanide ion. northwestern.edu

Excited State Dynamics and Energy Transfer Pathways

Upon photoexcitation into an MLCT band, a cascade of ultrafast processes is initiated. washington.edu These excited-state dynamics determine the ultimate fate of the absorbed energy and are crucial for understanding the photoreactivity and photophysical behavior of the complex. qbicsoc.org Typically, the initially formed singlet MLCT state (¹MLCT) undergoes rapid intersystem crossing to a lower-energy triplet MLCT state (³MLCT), often with near-unity efficiency. dcu.ie

The ³MLCT state can then decay back to the ground state through either radiative (phosphorescence) or non-radiative pathways. dcu.ie One significant non-radiative pathway involves thermal activation to a metal-centered (MC) excited state, which is often responsible for the photolability of the complex. dcu.ie The competition between these decay channels dictates the observed luminescence quantum yield and lifetime. riken.jp

In supramolecular systems containing multiple chromophores, energy transfer between different components can occur. nih.gov This can happen through either a through-bond or through-space mechanism, such as Dexter energy transfer, which involves a two-electron exchange. nih.gov The efficiency and direction of energy transfer depend on the energetic alignment of the donor and acceptor states and the electronic coupling between them. nih.govchemrxiv.org

Light-Induced Switching and Photoreactivity in Supramolecular Assemblies

The integration of photoresponsive ligands like derivatives of bipyridine into supramolecular assemblies allows for the control of their structure and function with light. nih.gov This has led to the development of light-driven molecular switches and machines.

A notable example involves the use of a photoswitchable azobenzene-based ligand with appended pyridyl groups in combination with palladium(II) ions. nih.govchemrxiv.org This system exists as a dynamic mixture of a self-assembled triangle and a tetrahedron. nih.govchemrxiv.org Irradiation with visible light (410 nm) alters the isomeric distribution of the azobenzene (B91143) ligand, which in turn selectively disassembles the thermodynamically more stable tetrahedron and favors the formation of the kinetically inert triangle. nih.govchemrxiv.org This process is reversible, with the system slowly reverting to the thermodynamic product in the dark. nih.govchemrxiv.org

While this specific example does not use this compound, it illustrates the principle of using light to control the equilibrium of a self-assembled system. The electronic properties of the this compound ligand could be harnessed in similar ways to modulate the stability and photoreactivity of supramolecular structures. The ability to control molecular assembly and disassembly with an external stimulus like light is a key goal in nanotechnology and materials science.

Electrochemical Behavior and Redox Properties of 2,6 Dichloro 4,4 Bipyridine Systems

Ligand-Centered Redox Processes

The electrochemical behavior of 2,6-dichloro-4,4'-bipyridine is fundamentally characterized by redox processes centered on the ligand itself. The bipyridine system, with its conjugated π-orbitals, can readily accept electrons to form radical anions and dianions. The presence of two strongly electron-withdrawing chlorine atoms at the 2 and 6 positions makes the this compound ligand significantly easier to reduce compared to its unsubstituted 4,4'-bipyridine (B149096) counterpart.

This effect is a general trend observed in substituted bipyridine ligands. For instance, studies on bipyridine complexes with other electron-withdrawing groups, such as cyano (-CN) groups, have shown that the ligand becomes easier to reduce by as much as 500 mV. researchgate.net This indicates that the lowest unoccupied molecular orbital (LUMO) of the chloro-substituted ligand is stabilized, lowering the potential required for electron injection.

In coordination complexes, the first reduction event is often localized on the bipyridine ligand rather than the metal center, particularly for metals that are not easily reduced. nih.gov This "redox non-innocence" allows the ligand to act as an electron reservoir. us.esnih.gov For example, in Ni(II)-bipyridine aryl halide complexes, the initial reduction populates the bpy π* orbital, forming a [Ni(II)–bpy•⁻] species. nih.gov The reduction potential for this process is sensitive to the substituents on the bipyridine ring.

The reduction of this compound is expected to occur in sequential one-electron steps:

[L] + e⁻ ⇌ [L]•⁻ (Formation of the radical anion)

[L]•⁻ + e⁻ ⇌ [L]²⁻ (Formation of the dianion)

The stability of the resulting radical anion is a key feature of bipyridine-based systems. The geometry of the complex can also dictate whether a redox event is ligand- or metal-centered. Four-coordinate, square-planar nickel radical complexes tend to favor ligand-centered radicals, whereas three-coordinate, trigonal planar complexes often result in metal-centered radicals. nih.govacs.org

| Compound/System | Redox Process | Potential (vs. ref) | Notes |

| Unsubstituted Bipyridine | First Reduction (L/L•⁻) | More Negative | Reference potential for comparison. nih.gov |

| CN-Substituted Bipyridine | First Reduction (L/L•⁻) | ~500 mV more positive than bpy | Demonstrates the effect of electron-withdrawing groups. researchgate.net |

| This compound (Expected) | First Reduction (L/L•⁻) | Significantly more positive than bpy | The chloro groups stabilize the LUMO, facilitating reduction. |

| Re(SSbpy)(CO)₃Cl | First Reduction | -0.85 V vs. SCE | A two-electron process localized on the disulfide-bipyridyl ligand. nih.gov |

| Ni(II)-bpy Complexes | First Reduction | Ligand-centered (bpy/bpy•⁻) | The LUMO is typically the bpy π* orbital. nih.gov |

Metal-Centered Redox Processes within this compound Complexes

When this compound acts as a ligand in a metal complex, redox events can also be centered on the metal ion. These processes typically involve the oxidation or reduction of the metal, for example, M(II) ⇌ M(III) or M(II) ⇌ M(I). The potential at which these metal-centered events occur is strongly influenced by the electronic properties of the ligands.

The electron-withdrawing nature of the this compound ligand affects the metal center in two primary ways:

Weaker σ-donation: The chloro groups reduce the electron density on the nitrogen donor atoms, making the ligand a weaker σ-donor compared to unsubstituted bipyridine.

Stronger π-acceptance: The π-system of the ligand can accept electron density from the metal's d-orbitals (π-backbonding), a property enhanced by the electronegative substituents.

This combination of effects stabilizes the occupied d-orbitals of the metal. Consequently, removing an electron from the metal (oxidation) becomes more difficult. This is observed as a positive shift in the metal-centered oxidation potential. For instance, replacing an unsubstituted bipyridine with a CN-substituted bipyridine in a Ru(II) complex shifts the Ru(II)/Ru(III) potential positively by about 130 mV. researchgate.net A similar effect is seen in complexes where electron-withdrawing dicarboxylic acid groups on the bipyridine ligand make the Ru(II)→Ru(III) oxidation more difficult. rsc.org

| Complex Type | Redox Couple | Potential Shift (vs. Unsubstituted) | Reason |

| [Ru(CN-Me-bpy)(bpy)₂]²⁺ | Ru(II)/Ru(III) | ~+130 mV | Weaker σ-donation and stronger π-backbonding stabilize Ru(II) d-orbitals. researchgate.net |

| [Ru(H₂dcbpy)₂(Cl)₂] | Ru(II)/Ru(III) | Positive shift | Electron-withdrawing H₂dcbpy ligand makes oxidation more difficult. rsc.org |

| [M(2,6-Cl₂-4,4'-bpy)ₙ]²⁺ (Expected) | M(II)/M(III) | Positive shift | Stabilization of metal d-orbitals by the electron-withdrawing ligand. |

| Re(bpy)(CO)₃Cl | Re(I)/Re(II) | +1.39 V vs. SCE | Reference for a metal-centered oxidation. nih.gov |

Charge Transfer Complex Formation and Associated Electrochemistry

Bipyridine compounds, particularly in their cationic (bipyridinium) form or when complexed with metals, are known to form charge-transfer (CT) complexes with electron-donating or electron-accepting molecules. iieta.orgresearchgate.net The electronic transitions in metal-bipyridine complexes are often characterized as metal-to-ligand charge transfer (MLCT) bands. iieta.orgresearchgate.netacs.org Upon photoexcitation at these bands, an electron is promoted from a metal-centered d-orbital to a ligand-centered π* orbital. acs.org

For complexes involving this compound, the energy of this MLCT transition is expected to be lower (red-shifted) compared to complexes with unsubstituted bipyridine. This is because the electron-withdrawing chloro groups lower the energy of the π* acceptor orbital on the ligand, reducing the energy gap between the metal HOMO and the ligand LUMO. researchgate.net

The formation of intermolecular CT complexes, for example between 4,4'-bipyridine and an acceptor like a benzoquinone derivative, can be studied using electrochemical methods. iieta.orgresearchgate.net Cyclic voltammetry of such CT complexes often shows redox waves corresponding to the reduction and oxidation of the complex as a whole, or of its constituent donor and acceptor moieties. The redox potentials of the donor and acceptor are perturbed upon complexation. Studies on CT complexes of 4,4'-bipyridine with benzoquinone derivatives in DMF have identified the electrode reaction pathways and determined relevant electrochemical parameters. iieta.orgresearchgate.net The electrochemical behavior of CT complexes involving this compound would similarly reflect the modified electronic properties of the electron-poor bipyridine component.

Voltammetric and Spectroelectrochemical Investigations of Redox States

Cyclic voltammetry (CV) is a primary technique for investigating the redox properties of this compound systems. CV experiments can determine the potentials of both ligand- and metal-centered redox events, assess their reversibility, and provide insights into the kinetics of electron transfer. frontiersin.orgnih.gov For bipyridine complexes, CV typically reveals a metal-centered oxidation at positive potentials and one or more ligand-centered reductions at negative potentials. nih.govutexas.edu The exact potentials and the separation between reduction peaks provide information about the electronic structure and stability of the different redox states.

Spectroelectrochemistry, which combines spectroscopic measurements (e.g., UV-Vis-NIR, IR, EPR) with electrochemical control, is a powerful tool for characterizing the species generated at different potentials. rsc.orgnih.govunito.it

UV-Vis-NIR Spectroelectrochemistry: This technique allows for the observation of changes in electronic absorption bands upon oxidation or reduction. For bipyridine complexes, the reduction of the ligand leads to the appearance of new, intense absorption bands corresponding to the radical anion (L•⁻), often in the visible or near-infrared region. rsc.org Oxidation typically results in the bleaching of the MLCT band. acs.orgnih.gov

IR Spectroelectrochemistry: In metal carbonyl complexes containing a bipyridine ligand, the C-O stretching frequencies are sensitive to the electron density at the metal center. Upon reduction of the bipyridine ligand, electron density is pulled from the metal, leading to less back-donation to the CO ligands and a shift of the ν(CO) bands to higher frequencies. nih.gov

EPR Spectroelectrochemistry: This method is used to detect and characterize paramagnetic species. It is particularly useful for confirming the formation of ligand-based radicals ([L]•⁻) or paramagnetic metal centers (e.g., Ni(I), Ni(III)) generated during redox processes. nih.govacs.org

These techniques provide a detailed picture of the electronic structure of the various redox states of this compound and its complexes, identifying where electrons are added or removed and how the molecular structure responds to these changes. rsc.org

Theoretical and Computational Chemistry of 2,6 Dichloro 4,4 Bipyridine

Density Functional Theory (DFT) Studies for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. karazin.ua For 2,6-dichloro-4,4'-bipyridine, DFT calculations are employed to determine its most stable three-dimensional arrangement (geometry optimization) and to understand the distribution of electrons within the molecule.

Geometry optimization using DFT, for instance with the B3LYP functional and a 6-311+G(d,p) basis set, can predict key structural parameters. karazin.uasemanticscholar.org These parameters include bond lengths, bond angles, and dihedral angles that define the molecule's shape. The process involves finding the minimum energy conformation on the potential energy surface. semanticscholar.org The optimized geometry serves as a fundamental basis for further calculations of other molecular properties. semanticscholar.org

DFT studies also elucidate the electronic properties by analyzing molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scispace.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. scispace.com A smaller gap generally suggests higher reactivity. For bipyridine-based systems, these calculations help in understanding charge transfer characteristics within the molecule. semanticscholar.org In the context of its catalytic activity, the electronic structure of this compound is crucial; for example, the chlorine atoms have a significant effect on the stability of intermediates formed during catalytic cycles. researchgate.net

Table 1: Representative Parameters from DFT Calculations

| Parameter | Description | Significance |

|---|---|---|

| Bond Lengths (e.g., C-C, C-N, C-Cl) | The equilibrium distance between the nuclei of two bonded atoms. | Defines the molecule's geometric structure. |

| Bond Angles (e.g., C-N-C) | The angle formed between three atoms across at least two bonds. | Determines the overall shape and steric properties. |

| Dihedral Angle (Py-Py) | The angle between the two pyridine (B92270) rings. | Indicates the planarity or twist of the bipyridine system. |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the ability to donate electrons. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicates chemical reactivity and electronic excitation energy. |

Computational Elucidation of Reaction Mechanisms and Catalytic Pathways

Computational chemistry is instrumental in mapping the intricate details of reaction mechanisms. For catalysts like this compound, these methods can trace the entire reaction pathway, identify transition states, and calculate activation energies, providing a comprehensive understanding of how the catalyst functions. researchgate.netrsc.org

A notable application is in the study of the 4,4'-bipyridine-catalyzed diboration of pyrazines. researchgate.net DFT calculations, combined with techniques like the single-component artificial force induced reaction (SC-AFIR), have been used to evaluate potential reaction pathways. researchgate.net These studies revealed that a radical transfer process involving a 4,4'-bipyridine-stabilized boryl radical is a major pathway in the catalytic reaction. researchgate.net The computational results indicated that the high catalytic efficiency of this compound is due to the stabilizing effect of the chlorine atoms on the N,N'-diboryl-4,4'-bipyridinylidene intermediate. researchgate.net

By modeling these complex processes, researchers can:

Identify Intermediates: Detect and characterize transient species that are difficult to observe experimentally. researchgate.net

Determine Transition States: Locate the highest energy point along the reaction coordinate, which is crucial for determining reaction rates.

Calculate Energy Barriers: Quantify the activation energy required for a reaction to proceed, allowing for comparison between different proposed mechanisms. researchgate.net

Validate Experimental Observations: Provide theoretical support for mechanisms proposed based on experimental data, such as kinetic studies and spectroscopic measurements. researchgate.net

These computational investigations are not merely confirmatory; they often guide further experimental work by predicting how modifications to the catalyst structure might enhance its activity or selectivity. illinois.edu

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. rsc.org By solving Newton's equations of motion for a system of atoms, MD simulations can provide insights into the conformational flexibility and intermolecular interactions of this compound in different environments (e.g., in solution). nih.gov

Conformational analysis, which can be performed using both molecular mechanics and quantum mechanical methods, aims to identify the stable conformations (isomers that can be interconverted by rotation about single bonds) of a molecule and their relative energies. researchgate.netrsc.org For this compound, a key conformational feature is the dihedral angle between the two pyridine rings. The molecule can exist in various conformations from planar to twisted, and computational analysis can determine the energy landscape associated with this rotation.

While specific MD studies on this compound are not extensively documented in the provided search results, the principles of the technique are broadly applicable. Such simulations could be used to:

Explore the rotational barrier between the pyridine rings.

Simulate the interaction of the molecule with solvent molecules.

Investigate how the molecule binds to other reactants or surfaces in a catalytic system.

Understand the flexibility and structural changes of the molecule at different temperatures.

These simulations provide a dynamic picture that complements the static information obtained from geometry optimization calculations. nih.gov

Prediction of Spectroscopic and Electrochemical Parameters

Computational methods can predict various spectroscopic and electrochemical properties of molecules, which can be compared with experimental data for validation.

Spectroscopic Parameters: Time-dependent DFT (TD-DFT) is a common method for predicting electronic absorption spectra (UV-Vis). ehu.es It calculates the energies of electronic transitions from the ground state to excited states, which correspond to the absorption peaks. doi.org For this compound, these calculations can help assign experimentally observed spectral features to specific electronic transitions. Similarly, vibrational frequencies (IR and Raman spectra) can be computed from the second derivatives of the energy with respect to atomic displacements, providing a theoretical vibrational spectrum that aids in the interpretation of experimental data. semanticscholar.org

Electrochemical Parameters: DFT can also be used to predict redox potentials, which are fundamental electrochemical properties. rsc.org The redox potential of a molecule is related to the energies of its HOMO (for oxidation) and LUMO (for reduction). By calculating the energy change associated with adding or removing an electron, it is possible to estimate the reduction and oxidation potentials. doi.org For bipyridine derivatives, which are known to be electroactive, these predictions are valuable for understanding their behavior in electrochemical applications, such as in redox flow batteries or electrocatalysis. researchgate.netiieta.orgresearchgate.net For example, cyclic voltammetry experiments on related bipyridine complexes can be modeled computationally to understand the nature of the electrode reaction pathways. researchgate.netiieta.org

Table 2: Computationally Predicted Properties

| Property | Computational Method | Predicted Information |

|---|---|---|

| UV-Vis Absorption | TD-DFT | Excitation energies and oscillator strengths (absorption wavelengths and intensities). ehu.es |

| Vibrational Frequencies | DFT | Positions of IR and Raman bands, corresponding to molecular vibrations. |

| Redox Potentials | DFT | Oxidation and reduction potentials, relating to HOMO/LUMO energies. rsc.orgresearchgate.net |

| NMR Chemical Shifts | DFT (GIAO method) | Theoretical 1H and 13C NMR spectra. |

Future Research Directions and Emerging Applications

Innovations in Synthesis and Derivatization of 2,6-Dichloro-4,4'-bipyridine

While established methods for the synthesis of bipyridine derivatives exist, future research will likely focus on developing more efficient, scalable, and environmentally benign routes to this compound and its analogs. nih.gov Innovations may arise from the application of novel cross-coupling methodologies, such as Suzuki, Stille, and Negishi couplings, which have proven effective for other bipyridine systems. nih.gov Furthermore, direct C-H functionalization techniques could offer a more atom-economical approach to introducing substituents onto the pyridine (B92270) rings.

A significant area of future exploration lies in the selective derivatization of this compound. The two chlorine atoms are reactive sites that can be targeted for post-synthetic modification, allowing for the introduction of a wide range of functional groups. This could be achieved through nucleophilic aromatic substitution reactions, opening pathways to novel ligands with tailored electronic and steric properties. The development of orthogonal protection-deprotection strategies will be crucial for achieving site-selective functionalization, enabling the synthesis of unsymmetrically substituted derivatives with unique coordination properties. Such functionalized ligands are expected to be valuable precursors for a diverse array of applications, from catalysis to materials science. mdpi.com

Exploration of Novel Coordination Architectures and Multimetallic Systems

The bipyridine moiety is a cornerstone of coordination chemistry, and this compound is no exception. Future research will undoubtedly delve deeper into the coordination chemistry of this ligand with a wide range of metal ions. The electronic modifications induced by the chloro substituents are expected to influence the stability, redox properties, and reactivity of the resulting metal complexes.

A particularly exciting avenue is the construction of novel coordination polymers and metal-organic frameworks (MOFs). The linear and rigid nature of the 4,4'-bipyridine (B149096) backbone, combined with the potential for secondary interactions involving the chlorine atoms, makes it an excellent candidate for building extended structures with interesting topologies and properties. mdpi.com The exploration of reactions with various metal centers could lead to the formation of one-, two-, or three-dimensional networks with potential applications in gas storage, separation, and heterogeneous catalysis.

Furthermore, the design of multimetallic systems incorporating this compound as a bridging ligand is a promising area. By coordinating different metal ions to the two distinct nitrogen donor sites, it is possible to create heterometallic complexes with unique electronic and magnetic properties. nih.gov These systems could exhibit cooperative effects between the metal centers, leading to enhanced catalytic activity or novel photophysical phenomena. researchgate.net

| Ligand System | Metal Ion(s) | Resulting Architecture | Potential Application |

| This compound | Transition Metals (e.g., Co, Ni, Cu) | 1D, 2D, or 3D Coordination Polymers | Gas Sorption, Catalysis |

| Functionalized this compound derivatives | Lanthanides and Transition Metals | Heterometallic Complexes | Luminescent Materials, Molecular Magnets |

| This compound as a bridging ligand | d10 metal cations (e.g., Cu+, Ag+, Zn2+) | Bimetallic Complexes | Photoluminescent materials |

Expansion of Catalytic Scope and Efficiency

Recent studies have highlighted the potential of this compound in catalysis. For instance, it has been shown to be a highly efficient catalyst for the diboration of pyrazines. The high catalytic efficiency is attributed to the electronic effect of the chlorine atoms, which stabilize the key intermediates in the catalytic cycle.

Future research will likely focus on expanding the catalytic scope of this compound and its derivatives. This could involve exploring their application in a wider range of organic transformations, including other borylation reactions, cross-coupling reactions, and polymerization catalysis. The ability to tune the electronic and steric properties of the ligand through derivatization will be instrumental in optimizing catalytic performance for specific reactions.

Moreover, the immobilization of catalysts based on this compound onto solid supports is a promising strategy for developing recyclable and more sustainable catalytic systems. This could be achieved by incorporating the ligand into MOFs or by grafting it onto the surface of materials like silica (B1680970) or polymers.

Integration into Advanced Functional Materials for Energy and Electronics

The unique electronic properties of this compound make it an attractive component for advanced functional materials, particularly in the fields of energy and electronics. Bipyridine-based compounds are known to be effective ligands in metal complexes used in organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs). nih.gov

Future research could explore the synthesis of metal complexes of this compound and its derivatives for these applications. The electron-withdrawing chloro groups can lower the energy levels of the molecular orbitals, which could be beneficial for tuning the emission color in OLEDs or for optimizing the energy level alignment in DSSCs. The photophysical properties of these new complexes, including their absorption and emission spectra, quantum yields, and excited-state lifetimes, will be critical areas of investigation. scilit.comrsc.org

Furthermore, quaternized derivatives of 4,4'-bipyridine, known as viologens, are well-known for their electrochromic properties. nih.gov The synthesis of viologens from this compound could lead to new electrochromic materials with potential applications in smart windows, displays, and sensors. The influence of the chloro-substituents on the redox potentials and color-switching behavior of these viologens would be a key aspect of such research.

| Application Area | Role of this compound | Potential Advantage |

| Organic Light-Emitting Diodes (OLEDs) | Ligand in emissive metal complexes | Tuning of emission color and efficiency |

| Dye-Sensitized Solar Cells (DSSCs) | Component of sensitizer (B1316253) dyes or redox mediators | Optimization of energy level alignment |

| Electrochromic Devices | Precursor to viologen-based materials | Modified redox potentials and color contrast |

| Organic Electronics | Building block for organic semiconductors | Enhanced charge transport properties |

Synergistic Approaches Combining Experimental Synthesis and Computational Modeling

The synergy between experimental synthesis and computational modeling will be crucial for accelerating the discovery and development of new materials and catalysts based on this compound. Computational methods, such as Density Functional Theory (DFT), can provide valuable insights into the electronic structure, stability, and reactivity of this compound and its derivatives.

For example, DFT calculations have already been successfully employed to elucidate the mechanism of the this compound-catalyzed diboration of pyrazines, explaining the origin of its high catalytic efficiency. Future computational studies could be used to:

Predict the geometric and electronic properties of novel coordination complexes and multimetallic systems.

Screen potential derivatives of this compound for their suitability in specific catalytic applications.

Model the photophysical properties of new metal complexes for applications in OLEDs and other optoelectronic devices.

Simulate the interactions of these molecules within larger material assemblies, such as MOFs or on surfaces.